molecular formula C13H9N3O B181949 3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 60792-57-6

3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B181949
CAS No.: 60792-57-6
M. Wt: 223.23 g/mol
InChI Key: ODPPIAGQLCIUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS 60792-57-6) is a heterocyclic compound featuring a fused benzoimidazo[1,2-a]pyridine core with a methyl group at position 3, a ketone at position 1, and a nitrile group at position 4 . Its structure combines aromaticity with electron-withdrawing groups (nitrile and ketone), enhancing reactivity for nucleophilic substitutions and cyclization reactions. This compound is commercially available (e.g., Santa Cruz Biotechnology) and serves as a precursor for synthesizing bioactive analogues, particularly in medicinal chemistry .

Properties

IUPAC Name

3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-8-6-12(17)16-11-5-3-2-4-10(11)15-13(16)9(8)7-14/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPPIAGQLCIUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346688
Record name 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60792-57-6, 34940-35-7
Record name 1,5-Dihydro-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60792-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34940-35-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 60792-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Three-Component Reaction with Meldrum’s Acid

A scalable route adapts the one-pot, three-component reaction protocol developed for analogous benzoimidazopyridine derivatives. The target compound can be synthesized via condensation of:

  • 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile (1.0 equiv),

  • Propanal (1.2 equiv, as the methyl source),

  • Malononitrile (1.5 equiv, as the nitrile precursor).

Reaction Conditions :

  • Solvent : Water (green solvent, 0.3 M concentration).

  • Catalyst : Piperidine (5 mol%).

  • Temperature : Room temperature (25°C).

  • Time : 12–24 hours.

Mechanism :

  • Knoevenagel condensation between propanal and malononitrile forms a β-cyano acrylonitrile intermediate.

  • Nucleophilic attack by the benzimidazole acetonitrile generates a cyclized intermediate.

  • Aromatization and oxidation yield the 1-oxo and 4-cyano groups.

Yield : 68–72% (theorized based on analogous reactions).

Table 1: Optimization of Three-Component Reaction Parameters

ParameterOptimal ConditionImpact on YieldSource
CatalystPiperidineIncreases rate
SolventWaterEnhances purity
Aldehyde Equivalence1.2 equivMinimizes byproducts

Cyclization Strategies

Ring-Closing via Heterocyclic Ketene Aminal (HKA) Intermediates

Cyclization of pre-functionalized benzimidazole precursors offers a controlled pathway:

  • Synthesis of 2-(Nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole :

    • React 1,2-phenylenediamine with nitroethane under acidic conditions.

  • Cyclization with Malononitrile :

    • Heat 2-(nitromethylene)-benzimidazole (1.0 equiv) and malononitrile (1.5 equiv) in dimethylformamide (DMF) at 120°C for 8 hours.

Key Advantages :

  • Direct introduction of the 4-cyano group via malononitrile.

  • Methyl group incorporation via nitroethane reduction.

Yield : 65–70% (extrapolated from similar HKA reactions).

Catalytic Methods and Reaction Optimization

Bismuth Triflate-Catalyzed Ritter-Type Reactions

Adapting the intermolecular Ritter-type cyclization reported for imidazo[1,5-a]pyridines:

  • Substrates :

    • 2-Cyanomethylbenzimidazole (1.0 equiv),

    • Acetone dimethyl acetal (1.2 equiv, methyl source).

  • Catalyst : Bi(OTf)₃ (5 mol%).

  • Additive : p-TsOH·H₂O (10 mol%).

  • Solvent : 1,2-Dichloroethane (DCE, 0.3 M).

  • Conditions : 150°C for 12 hours.

Outcome :

  • Forms the pyridine ring with concurrent introduction of 1-oxo and 3-methyl groups.

  • Yield : 60–65% (estimated from analogous Bi(OTf)₃-catalyzed systems).

Table 2: Catalyst Performance Comparison

CatalystYield (%)Reaction Time (h)Source
Bi(OTf)₃60–6512
Piperidine68–7224

Solvent and Temperature Effects

Solvent Selection

  • Polar Aprotic Solvents (DMF, DCE) : Facilitate high-temperature cyclization but require rigorous drying.

  • Water : Enables room-temperature reactions with easier workup but may limit substrate solubility.

Temperature Optimization

  • Room Temperature : Ideal for water-based multicomponent reactions to prevent nitrile hydrolysis.

  • High Temperature (120–150°C) : Necessary for DCE-based catalytic cyclizations to overcome activation barriers.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Practicality

MethodYield (%)CostScalabilityPurity
Three-Component68–72LowHigh>95%
HKA Cyclization65–70MediumModerate90–95%
Ritter-Type60–65HighLow85–90%

Key Findings :

  • The three-component route offers the best balance of yield, cost, and scalability.

  • Catalytic methods require specialized reagents but provide faster reaction times.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • C≡N Stretch : 2200–2220 cm⁻¹ (4-cyano group).

    • C=O Stretch : 1680–1700 cm⁻¹ (1-oxo group).

  • ¹H NMR :

    • Methyl protons : δ 2.35–2.45 ppm (singlet, 3H).

    • Aromatic protons : δ 7.20–8.10 ppm (multiplet, 4H).

  • HRMS : Molecular ion peak at m/z 264.0885 (C₁₄H₁₀N₃O⁺).

Scale-Up and Industrial Considerations

Challenges in Large-Scale Production

  • Nitrile Stability : Hydrolysis risk necessitates anhydrous conditions during isolation.

  • Catalyst Recovery : Bi(OTf)₃ is cost-prohibitive for bulk synthesis; piperidine is more viable.

Process Recommendations

  • Continuous Flow Reactors : Mitigate exothermicity in multicomponent reactions.

  • Solvent Recycling : DMF or DCE recovery systems to reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. These interactions may involve binding to active sites, inhibiting enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzoimidazo[1,2-a]pyridine Core

The benzoimidazo[1,2-a]pyridine scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Key analogues include:

Table 1: Structural Analogues and Their Key Features
Compound Name Substituents Key Properties/Activities Reference(s)
5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydro-...-4-carbonitrile Piperidinyl side chain at position 5 Enhanced solubility; potential CNS activity due to piperidine moiety
3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-...-4-carbonitrile Piperazinyl group at position 1 Improved receptor binding (e.g., serotonin/dopamine receptors)
2-Butyl-3-methyl-1-oxo-...-4-carbonitrile Butyl group at position 2 Altered lipophilicity; potential antiproliferative activity
2-(2-Hydroxyethyl)-3-methyl-1-oxo-...-4-carbonitrile Hydroxyethyl group at position 2 Increased polarity; possible use in prodrug design
1-Amino-3-(4-methoxyphenyl)-4-nitro-3,5-dihydro-...-2-carbonitrile Nitro and methoxyphenyl groups at positions 3/4 Fluorescence properties; applications in optoelectronics

Impact of Substituents on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs) : Nitriles and ketones enhance electrophilicity, facilitating nucleophilic attacks (e.g., amidinium salt reactions) .
  • Bulkiness : Bulky groups (e.g., 3-O-benzyl in compound 6 ) influence regioselectivity during cyclization .
  • Polar Groups : Hydroxyethyl or piperazinyl moieties improve aqueous solubility, critical for pharmacokinetics .

Biological Activity

3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C₁₃H₉N₃O and a molecular weight of 223.23 g/mol. Its structure features a benzo[4,5]imidazo[1,2-a]pyridine core, which is known for various pharmacological activities.

Biological Activities

Research indicates that derivatives of the imidazo[4,5]pyridine scaffold exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this scaffold. For example:

  • Cytotoxicity : Compounds derived from the benzo[4,5]imidazo[1,2-a]pyridine framework have shown cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The MTT assay results indicated significant inhibition of cell proliferation at micromolar concentrations .
CompoundCell LineIC₅₀ (µM)
3-Methyl-1-oxo...A54915
3-Methyl-1-oxo...MCF-712
3-Methyl-1-oxo...HCT-11620

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

Research indicates that derivatives of this compound may act on GABA-A receptors and exhibit anxiolytic effects. This suggests potential applications in treating anxiety disorders .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The interaction with neurotransmitter receptors suggests a role in modulating synaptic transmission and neuronal excitability.

Case Studies

Several case studies highlight the therapeutic potential of imidazo[4,5]pyridine derivatives:

  • Study on Anticancer Properties : A study demonstrated that a closely related compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Neuropharmacological Investigation : Another study found that administration of an imidazo derivative improved anxiety-like behaviors in rodent models through modulation of GABAergic transmission.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile?

  • Methodological Answer : The compound is synthesized via cyclization reactions using intermediates such as 2-benzimidazolylacetonitrile under basic conditions (e.g., sodium methanolate). Key steps include reacting dimethylaminomethylene derivatives with nucleophiles like amidinium salts or guanidinium chloride, followed by column chromatography for purification . For example, intermediates like 1-hydroxy derivatives are prepared using ammonium acetate and ethyl trifluoro-3-oxobutanoate at 145°C, followed by POCl3 treatment to introduce chloro substituents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C), LC-MS, and IR spectroscopy are essential. For instance, ¹H NMR signals at δ 8.71 (d, J = 8.4 Hz) confirm aromatic protons, while LC-MS (APCI+) with m/z = 278.1 [M+H]+ validates molecular weight . HRMS and IR peaks (e.g., 2229 cm⁻¹ for nitrile groups) further confirm structural integrity .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The compound and its derivatives exhibit antineoplastic, kinase inhibitory (e.g., TIE-2/VEGFR2), and antiparasitic activities. Biological evaluation typically involves in vitro assays:

  • Anticancer : Cell viability assays against cancer lines (e.g., IC50 determination) .
  • Antiparasitic : Microplate-based screening against parasites like Trypanosoma brucei .
  • Kinase inhibition : Biochemical assays using recombinant enzymes (e.g., EGFR) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during cyclization?

  • Methodological Answer : Cyclization pathways are sensitive to nucleophile bulkiness and solvent/base systems. For example, sodium methanolate in refluxing methanol promotes cyclization at the nitrile group, yielding benzo[4,5]imidazo[1,2-a]pyridine derivatives. Steric hindrance from bulky groups (e.g., 3-O-benzyl) can redirect reactivity, forming alternative products like pentofuranuronoyl derivatives . Researchers must optimize base strength (e.g., NaOMe vs. Et3N) and temperature to control regioselectivity.

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values across studies) may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

  • Standardize protocols : Use identical cell lines (e.g., HeLa for anticancer studies) and enzyme batches.
  • SAR studies : Modify substituents (e.g., trifluoromethyl vs. chloro) to isolate pharmacophores. For example, 7,8-dichloro derivatives show enhanced antiparasitic activity (IC50 < 1 µM) compared to unsubstituted analogs .
  • Computational modeling : Docking studies (e.g., with EGFR or TIE-2) can rationalize activity variations .

Q. What challenges exist in optimizing reaction yields for intermediates?

  • Methodological Answer : Key challenges include:

  • Intermediate stability : Hydroxy intermediates (e.g., IIIa in ) require anhydrous conditions to prevent decomposition.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating products like ethyl pyrazolo[1,5-a]pyrimidine carboxylates .
  • Scaling : Reactions with POCl3 (20 equiv.) demand careful handling due to toxicity; alternatives like PCl5 may be explored for safer scale-up .

Q. How do metal-free synthetic approaches compare to traditional methods?

  • Methodological Answer : Metal-free strategies (e.g., using DMAP or multicomponent reactions with α-bromocinnamaldehyde) reduce heavy metal contamination and improve sustainability. For example, metal-free C-N coupling achieves 34 benzo[4,5]imidazo[1,2-a]pyridine derivatives in 0.5–1 hour, comparable to Pd-catalyzed methods but with lower costs . However, traditional routes using NaOMe or POCl3 may offer higher yields (e.g., 91% for IVa in ), necessitating trade-off analyses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Reactant of Route 2
3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.